molecular formula C14H14N2O3 B3861386 N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide

N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide

Cat. No. B3861386
M. Wt: 258.27 g/mol
InChI Key: QBPGGZWTCJEOMP-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide, also known as FEAPH, is a chemical compound that has been studied for its potential use in various scientific research applications. FEAPH is a hydrazide derivative of 2-hydroxy-2-phenylacetic acid that contains a furyl group.

Scientific Research Applications

N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that the compound may have potential as a chemotherapy drug.
N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to have neuroprotective effects in vitro and in animal models, and it has been suggested that N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide may be able to protect against oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. Inhibition of HDACs has been suggested to be a potential mechanism for the anticancer activity of N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide.
N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has also been shown to inhibit the activity of protein kinases, which are enzymes that play a role in cell signaling and proliferation. Inhibition of protein kinases has been suggested to be a potential mechanism for the neuroprotective effects of N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide.
Biochemical and Physiological Effects:
N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. In animal models, N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has been shown to inhibit tumor growth and metastasis.
In the brain, N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has been shown to protect against oxidative stress and inflammation, which are mechanisms that can lead to neurodegeneration. N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has also been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide is that it is a relatively simple compound to synthesize, and it can be obtained in high purity and yield. This makes it a useful compound for laboratory experiments.
One limitation of N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments. Additionally, N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has not yet been tested in humans, so its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for research on N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide. One area of research could be to further investigate its mechanism of action, particularly in cancer cells and in the brain. This could lead to the development of more effective treatments for cancer and neurodegenerative diseases.
Another area of research could be to optimize the synthesis of N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide and to develop new derivatives of the compound that have improved efficacy and safety profiles. This could lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases.
Overall, N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide is a promising compound that has shown potential in various scientific research applications. Further research is needed to fully understand its mechanism of action and to optimize its use in laboratory experiments.

properties

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-hydroxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-10(12-8-5-9-19-12)15-16-14(18)13(17)11-6-3-2-4-7-11/h2-9,13,17H,1H3,(H,16,18)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPGGZWTCJEOMP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(C1=CC=CC=C1)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C(C1=CC=CC=C1)O)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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